molecular formula C15H14N2O3S2 B13067645 3-Cyano-4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide

3-Cyano-4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide

Cat. No.: B13067645
M. Wt: 334.4 g/mol
InChI Key: NRKNWICBOHDTBK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methyl-4-(methylthio)phenol with 4-chlorobenzenesulfonyl chloride to form an intermediate, which is then reacted with cyanide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Cyano-4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, although not yet approved for medical use.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide
  • 4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide
  • 3-Cyano-4-(3-methylphenoxy)benzenesulfonamide

Uniqueness

This compound is unique due to the presence of both a cyano group and a methylthio group, which can participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry .

Biological Activity

3-Cyano-4-(3-methyl-4-(methylthio)phenoxy)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyano group, a sulfonamide moiety, and a phenoxy group. Its chemical formula is C14H14N2O3SC_{14}H_{14}N_2O_3S, and it is classified under sulfonamide derivatives, which are known for their wide range of biological activities.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating potent inhibitory effects on cell proliferation.

  • Case Study : In vitro assays revealed that the compound showed an IC50 value of approximately 6.19 µM against HepG2 liver cancer cells and 5.10 µM against MCF-7 breast cancer cells, indicating its potential as a therapeutic agent for these malignancies .
Cell LineIC50 (µM)Reference
HepG26.19
MCF-75.10

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses significant antibacterial activity against various strains of bacteria.

  • Research Findings : In studies utilizing the agar-well diffusion method, the compound demonstrated notable inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cancer cells and bacteria:

  • Anticancer Mechanism : The compound appears to induce apoptosis in cancer cells through caspase activation pathways, leading to cell cycle arrest and subsequent cell death .
  • Antimicrobial Mechanism : The sulfonamide group is known to inhibit bacterial folate synthesis, which is critical for bacterial growth and replication.

Research Findings

A series of experiments have been conducted to elucidate the biological activities of this compound:

  • Apoptosis Induction : Flow cytometry analyses indicated increased rates of apoptosis in treated cancer cells compared to controls.
  • Cell Cycle Analysis : Treatment with the compound resulted in G1 phase arrest in HepG2 cells, further supporting its role as an anticancer agent .

Properties

Molecular Formula

C15H14N2O3S2

Molecular Weight

334.4 g/mol

IUPAC Name

3-cyano-4-(3-methyl-4-methylsulfanylphenoxy)benzenesulfonamide

InChI

InChI=1S/C15H14N2O3S2/c1-10-7-12(3-6-15(10)21-2)20-14-5-4-13(22(17,18)19)8-11(14)9-16/h3-8H,1-2H3,(H2,17,18,19)

InChI Key

NRKNWICBOHDTBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)S(=O)(=O)N)C#N)SC

Origin of Product

United States

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